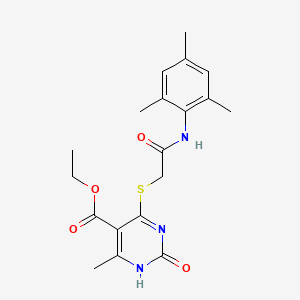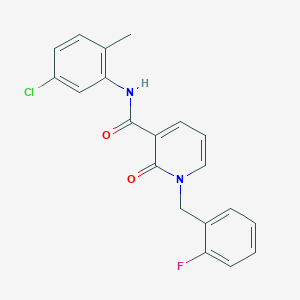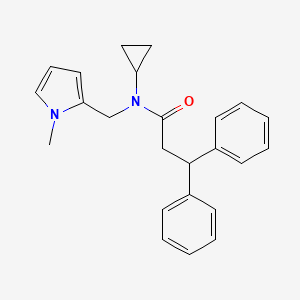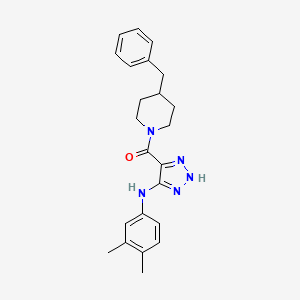
Ethyl 4-((2-(mesitylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups including an ester (carboxylate), a thioether, and a pyrimidine ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet (UV) spectroscopic techniques are typically used to characterize such compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the ester group could undergo hydrolysis, while the thioether group could participate in oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These properties could include its melting point, boiling point, solubility in different solvents, and its reactivity with other chemicals .科学的研究の応用
Chemical Reactions and Pathways
Research on compounds similar to Ethyl 4-((2-(mesitylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has primarily focused on their chemical reactions and pathways. For example, Fesenko et al. (2010) studied the effect of thiophenol on the reaction pathway of a related compound, revealing insights into ring expansion and nucleophilic substitution mechanisms (Fesenko et al., 2010). Similarly, Shutalev et al. (2008) explored the base-promoted transformation of a pyrimidinone derivative into a tricyclic compound, demonstrating the influence of strong bases on reaction pathways (Shutalev et al., 2008).
Spectroscopic Characterization and Crystal Structure
Pekparlak et al. (2018) conducted spectroscopic (FT-IR, 1H, and 13C NMR) characterization and density functional theory calculations on a similar compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate. This research provides valuable information on the molecular geometry and vibrational frequencies, which are essential for understanding the physical and chemical properties of these compounds (Pekparlak et al., 2018).
Synthesis and Fluorescence Properties
Al-Masoudi et al. (2015) focused on the synthesis and fluorescence properties of new Monastrol Analogs conjugated with fluorescent coumarin scaffolds. This research highlights the potential of these compounds in fluorescence applications, which could be relevant for imaging and diagnostic purposes (Al-Masoudi et al., 2015).
Synthesis of Novel Derivatives
Tiwari et al. (2018) reported the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, showcasing an environmentally friendly and efficient method for synthesizing these compounds. This research contributes to the understanding of green chemistry approaches in the synthesis of pyrimidine derivatives (Tiwari et al., 2018).
Medicinal Chemistry and Biological Activity
Research in medicinal chemistry has also been conducted on related compounds. For instance, Singh et al. (2009) explored the synthesis of C-4 substituted dihydropyrimidinones and their calcium channel binding studies, which is significant for understanding the potential therapeutic applications of these compounds (Singh et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-6-26-18(24)15-13(5)20-19(25)22-17(15)27-9-14(23)21-16-11(3)7-10(2)8-12(16)4/h7-8H,6,9H2,1-5H3,(H,21,23)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZCRYCPHGOMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2736032.png)




![N-[(1-Phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2736041.png)
![N-(2-oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2736042.png)

![N-(3-morpholin-4-ylpropyl)-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2736045.png)
![methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2736046.png)
![(2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2736048.png)

![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

